![molecular formula C17H15ClN4O3S B2372302 3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097863-81-3](/img/structure/B2372302.png)
3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
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Overview
Description
The compound “3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a chloro group, a methoxy group, and a sulfonamide group. The sulfonamide group is further substituted with a pyrazine ring, which is itself substituted with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfonamide group could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the benzene ring. The pyrazine and pyridine rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. This compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Antibacterial Activity
Docking simulations have revealed that certain derivatives of this compound exhibit promising interactions with oxidoreductase enzymes, suggesting potential antibacterial activity . Further experimental studies are warranted to validate this application.
Anti-Depressant Molecules
In the context of anti-depressant drug discovery, the synthesis of chiral alcohols (e.g., (2 R,3 S)-21 and (2 S,3 R)-22) using asymmetric transfer hydrogenation (ATH) with a ruthenium catalyst has been explored. This compound could be a precursor in such synthetic pathways .
Antimicrobial Potential
Among its derivatives, compounds 1a and 1b have demonstrated good antimicrobial potential . Investigating their mechanism of action and specificity against specific pathogens could be valuable.
Protodeboronation in Organic Synthesis
Pinacol boronic esters, including this compound, serve as building blocks in organic synthesis. While functionalizing deboronation methods are well-established, protodeboronation (removing the boron group) remains an area of interest. This compound could find applications in this context .
Future Directions
properties
IUPAC Name |
3-chloro-4-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-25-16-3-2-13(10-14(16)18)26(23,24)22-11-15-17(21-9-8-20-15)12-4-6-19-7-5-12/h2-10,22H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEHPFYLRMITBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide |
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